Allyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class of heterocyclic molecules, characterized by a fused thiazole-pyrimidine core. Its structure includes:
- (2Z)-configured indolylidene moiety at position 2, contributing to π-conjugation and planar rigidity.
- 2-Thienyl substituent at position 5, introducing sulfur-based electronic effects.
- 7-Methyl group, which sterically stabilizes the pyrimidine ring.
Synthesis typically involves condensation of substituted thiouracil derivatives with aldehydes in acetic anhydride/acetic acid under reflux, followed by crystallization . The compound’s stereochemistry and crystallinity are often verified using X-ray diffraction (SHELX/ORTEP protocols) .
Properties
Molecular Formula |
C26H21N3O4S2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
prop-2-enyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H21N3O4S2/c1-4-12-28-17-10-7-6-9-16(17)20(23(28)30)22-24(31)29-21(18-11-8-14-34-18)19(25(32)33-13-5-2)15(3)27-26(29)35-22/h4-11,14,21H,1-2,12-13H2,3H3/b22-20- |
InChI Key |
FIFNBQNZKQVGGC-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/SC2=N1)C5=CC=CS5)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)SC2=N1)C5=CC=CS5)C(=O)OCC=C |
Origin of Product |
United States |
Biological Activity
Allyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies highlighting its efficacy against various biological targets.
Synthesis of the Compound
The synthesis of this compound involves multiple steps that typically include the formation of indole derivatives and thiazole-pyrimidine hybrids. For example, a general synthetic pathway might involve the reaction of thiosemicarbazides with indole derivatives under controlled conditions to yield the target compound. The detailed synthetic routes often employ various catalysts and solvents to optimize yield and purity.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing indolinone and thiadiazole scaffolds have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that compounds derived from indolinone exhibited IC50 values as low as 1.47 μM against breast cancer cell lines .
Table 1: Summary of Anticancer Activity
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases associated with cancer progression. For example, it has been suggested that the compound may interact with the c-KIT kinase domain, which is crucial in many cancers. Molecular docking studies have indicated favorable binding affinities similar to known inhibitors like Sunitinib .
Antimicrobial Activity
Beyond anticancer properties, compounds with similar thiazole and pyrimidine structures have also been reported to exhibit antimicrobial activity. Thiadiazole derivatives have shown effectiveness against various microbial strains, indicating a broad spectrum of activity .
Case Studies
Several studies have explored the biological activities of related compounds:
- Indolinone Derivatives : A study focused on indolinone derivatives revealed their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Thiadiazole Scaffolds : Research has demonstrated that thiadiazole-based compounds can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors, thereby contributing to their anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitrile in ) reduce electron density on the pyrimidine ring, lowering melting points compared to electron-donating groups (e.g., OCH₃ in ).
- Allyl vs. ethyl esters : Allyl esters may improve membrane permeability in bioactive analogs due to increased hydrophobicity .
Structural and Crystallographic Differences
- Ring Puckering : The pyrimidine ring in thiazolo[3,2-a]pyrimidines adopts a flattened boat conformation (deviation ~0.224 Å from planarity), as seen in . This puckering is modulated by substituents; bulkier groups (e.g., naphthyl in ) increase steric strain.
- Hydrogen Bonding : C–H···O interactions in crystal lattices (e.g., in ) stabilize supramolecular assemblies, whereas thiophene-containing analogs (target compound) may exhibit weaker S···π interactions .
Pharmacological and Industrial Relevance
- Bioactivity : Indolylidene and thienyl groups are associated with kinase inhibition and anticancer activity in related compounds . The target compound’s allyl ester may enhance bioavailability compared to ethyl esters in .
- Synthetic Challenges : The 2-thienyl group introduces regioselectivity issues during synthesis, requiring precise stoichiometry (evident in lower yields for thiophene analogs vs. phenyl derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
